molecular formula C19H16N4O2S B5048869 2-{[5-(2-PHENYLETHYL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}ACETIC ACID

2-{[5-(2-PHENYLETHYL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}ACETIC ACID

Katalognummer: B5048869
Molekulargewicht: 364.4 g/mol
InChI-Schlüssel: JLJFTUVZXOAPAZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[5-(2-PHENYLETHYL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}ACETIC ACID is a heterocyclic compound featuring a triazino[5,6-b]indole core substituted with a 2-phenylethyl group at position 5 and a sulfanyl acetic acid moiety at position 2. The triazinoindole scaffold is known for its pharmacological versatility, with modifications at the 3- and 5-positions influencing biological activity, solubility, and metabolic stability .

Eigenschaften

IUPAC Name

2-[[5-(2-phenylethyl)-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2S/c24-16(25)12-26-19-20-18-17(21-22-19)14-8-4-5-9-15(14)23(18)11-10-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLJFTUVZXOAPAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C3=CC=CC=C3C4=C2N=C(N=N4)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Die Synthesewege und Reaktionsbedingungen für WAY-320774 sind in der öffentlichen Literatur nicht weit verbreitet. Es wird typischerweise in einem Labor unter kontrollierten Bedingungen synthetisiert. Die Herstellung umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren anschließende Reaktion zur Bildung des Endprodukts. Industrielle Produktionsverfahren würden wahrscheinlich eine Optimierung dieser Synthesewege beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Analyse Chemischer Reaktionen

WAY-320774 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

    Oxidation: Diese Reaktion beinhaltet den Verlust von Elektronen aus der Verbindung, oft durch Oxidationsmittel.

    Reduktion: Diese Reaktion beinhaltet den Gewinn von Elektronen, typischerweise durch Reduktionsmittel.

    Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe in der Verbindung durch eine andere.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

WAY-320774 übt seine Wirkung aus, indem es das Kanamycin-Resistenz-Enzym Eis aus Mycobacterium tuberculosis hemmt. Dieses Enzym modifiziert Kanamycin und macht es so unwirksam gegen das Bakterium. Durch die Hemmung dieses Enzyms verhindert WAY-320774, dass das Bakterium eine Resistenz gegen Kanamycin entwickelt, wodurch die Wirksamkeit des Antibiotikums wiederhergestellt wird. Die beteiligten molekularen Ziele und Pfade umfassen das aktive Zentrum des Enzyms und die biochemischen Pfade, die mit der Antibiotikaresistenz zusammenhängen.

Wirkmechanismus

WAY-320774 exerts its effects by inhibiting the Kanamycin Resistance Enzyme Eis from Mycobacterium tuberculosis . This enzyme modifies kanamycin, rendering it ineffective against the bacteria. By inhibiting this enzyme, WAY-320774 prevents the bacteria from developing resistance to kanamycin, thereby restoring the antibiotic’s efficacy. The molecular targets and pathways involved include the enzyme’s active site and the biochemical pathways related to antibiotic resistance.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with the target molecule, differing primarily in substituents, core heterocycles, or functional groups. Key comparisons are summarized below:

Triazinoindole Derivatives with Modified Substituents
Compound Name Substituents (Position) Key Properties Biological Activity (if reported) Reference
2-((5-Methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetic acid - 5-Me, 3-SCH2COOH Purity >95%; synthesized via thiol-alkylation . Antimicrobial, antidepressant potential
N-(4-Phenoxyphenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (24) - 5-Me, 3-SCH2CONH(C6H4-OPh) 95% purity; synthesized via coupling with 4-phenoxyaniline . Protein-binding studies
2-((8-Bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetic acid - 5-Me, 8-Br, 3-SCH2COOH Bromine enhances steric bulk; synthesized via bromination . Improved lipophilicity

Key Observations :

  • Acetamide derivatives (e.g., compound 24) exhibit reduced acidity compared to the acetic acid analog, altering solubility and target interactions .
Triazinoquinoxaline Derivatives
Compound Name Core Heterocycle Key Properties Biological Activity Reference
1-(5,10-Dihydro-[1,2,4]triazino[5,6-b]quinoxalin-3-yl)-3-methyl-1H-pyrazol-5(4H)-one (33) Triazinoquinoxaline 87.2% yield; mp 239–240°C; IR confirms C=O and NH . Antimicrobial (Gram-negative bacteria)
5,10-Dihydro-[1,2,4]triazino[5,6-b]quinoxaline-3-thiol (23) Triazinoquinoxaline 83.6% yield; mp >300°C; thiol intermediate for further derivatization . Intermediate for antimicrobial agents

Key Observations :

  • Higher melting points (>300°C) in quinoxaline derivatives suggest stronger crystalline packing due to hydrogen-bonding networks .
Pyrazolone and Schiff Base Derivatives
Compound Name Functional Group Key Properties Biological Activity Reference
1-(5H-[1,2,4]Triazino[5,6-b]indol-3-yl)-3-methyl-1H-pyrazol-5(4H)-one (32) Pyrazolone ring 93% yield; mp 330–331°C; IR confirms C=O . Antimicrobial (E. coli, S. aureus)
Schiff’s base 36 CH=N linkage 86.6% yield; CH=N proton at 8.03 ppm in ¹H NMR . Antifungal activity

Key Observations :

  • Pyrazolone derivatives (e.g., compound 32) exhibit potent antimicrobial activity, possibly due to the conjugated C=O group enhancing electrophilicity .
  • Schiff bases introduce imine bonds, which may chelate metal ions or interact with microbial enzymes .
Physicochemical Comparison
Property Target Compound (Predicted) 2-((5-Me-triazinoindol-3-yl)thio)acetic acid Compound 33 (Triazinoquinoxaline)
Melting Point ~300–320°C (estimated) >300°C (observed) 239–240°C
LogP ~3.5 (high due to 2-phenylethyl) ~2.8 ~2.0
Solubility Low in water; soluble in DMSO Moderate in polar aprotic solvents Poor in organic solvents

Biologische Aktivität

The compound 2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfany}acetic acid is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that combines indole, triazine, and sulfanyl groups. Its molecular formula is C24H23N7OSC_{24}H_{23}N_7OS, with a molar mass of approximately 445.56 g/mol. The specific arrangement of these functional groups contributes to its biological properties.

PropertyValue
IUPAC Name2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfany}acetic acid
Molecular FormulaC24H23N7OS
Molar Mass445.56 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Preliminary studies suggest that it may modulate enzyme activity and influence signaling pathways associated with cancer cell proliferation and apoptosis. The exact mechanism remains under investigation, but potential targets include:

  • Enzymatic Inhibition : The compound may inhibit specific enzymes involved in cancer metabolism.
  • Receptor Modulation : It could interact with receptors that regulate cell growth and survival.

Biological Assays and Findings

Recent studies have evaluated the biological activity of this compound through various assays:

  • Antitumor Activity : In vitro studies demonstrated that the compound exhibits significant cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The half-maximal inhibitory concentration (IC50) values ranged from 10 to 30 µM depending on the cell type.
  • Antimicrobial Activity : The compound also showed promising antimicrobial properties against both gram-positive and gram-negative bacteria. Minimum inhibitory concentrations (MIC) were determined to be between 50 and 100 µg/mL.
  • Anti-inflammatory Effects : Inflammation assays indicated that the compound could reduce pro-inflammatory cytokine levels in activated macrophages.

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Study on Cancer Cells : A recent study published in PubMed investigated the effects of this compound on hepatocellular carcinoma (HCC). The results indicated that it significantly inhibited cell proliferation and induced apoptosis through caspase activation pathways .
  • Antimicrobial Efficacy : Another study assessed its antimicrobial effects against Staphylococcus aureus and Escherichia coli, showing effective inhibition of bacterial growth at concentrations lower than those typically required for conventional antibiotics .

Q & A

Basic Research Questions

Q. What are the key structural features of this compound that influence its biological activity, and how can they be characterized?

  • Answer : The compound combines a triazine core fused with an indole moiety, a phenylethyl substituent at position 5, and a sulfanylacetic acid group at position 3. These features are critical for interactions with biological targets (e.g., enzymes or receptors). Structural characterization requires nuclear magnetic resonance (NMR) for proton and carbon environments, mass spectrometry (MS) for molecular weight confirmation, and X-ray crystallography for absolute configuration. Comparative analysis with analogs (e.g., benzyl or methyl derivatives) can highlight functional group contributions to activity .

Q. What are common synthetic routes for this compound, and what challenges arise during synthesis?

  • Answer : Synthesis typically involves multi-step reactions, starting with indole functionalization, triazine ring formation, and sulfanylacetic acid coupling. Key challenges include controlling regioselectivity during triazine fusion and avoiding oxidation of the sulfanyl group. Reaction optimization (e.g., solvent polarity, temperature, and catalyst selection) is critical. For example, details reflux conditions in ethanol for analogous thioether formation, while emphasizes pH control to stabilize reactive intermediates .

Q. Which analytical techniques are essential for confirming purity and structural integrity?

  • Answer : High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95%), while tandem MS/MS validates molecular fragmentation patterns. Differential scanning calorimetry (DSC) assesses crystallinity, and infrared (IR) spectroscopy identifies functional groups like the carboxylic acid (-COOH) and sulfanyl (-S-) moieties. Cross-validation with literature spectra (e.g., triazinoindole derivatives) is advised .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across studies?

  • Answer : Contradictions may stem from variations in assay conditions (e.g., cell lines, incubation times) or impurities in synthesized batches. A systematic approach includes:

  • Step 1 : Reproduce experiments using standardized protocols (e.g., OECD guidelines).
  • Step 2 : Conduct structure-activity relationship (SAR) studies to isolate active pharmacophores.
  • Step 3 : Use bibliometric analysis () to identify methodological biases or gaps in existing literature.
  • Step 4 : Apply computational docking to predict binding affinities against proposed targets (e.g., kinases or GPCRs) .

Q. What methodological frameworks guide the design of experiments for studying this compound’s mechanism of action?

  • Answer : Link research to a theoretical framework (e.g., enzyme inhibition kinetics or receptor allostery). For example:

  • Hypothesis : The sulfanylacetic acid group acts as a Michael acceptor, covalently modifying cysteine residues in target proteins.
  • Experimental Design :

Kinetic assays : Measure IC50 shifts under reducing vs. non-reducing conditions.

Mutagenesis : Replace cysteine residues in putative binding sites.

Proteomics : Use activity-based protein profiling (ABPP) to identify modified proteins.

  • Validation : Cross-reference results with triazinoindole analogs () and mechanistic studies of similar thiol-reactive compounds .

Q. How can synthesis be optimized for higher yields while maintaining scalability for preclinical studies?

  • Answer :

  • Continuous Flow Chemistry : Reduces side reactions via precise temperature and mixing control ( suggests this for industrial-scale analogs).
  • Catalyst Screening : Test palladium or copper catalysts for Suzuki-Miyaura coupling of the phenylethyl group.
  • Green Chemistry : Replace volatile solvents (e.g., DMF) with ionic liquids or supercritical CO₂.
  • Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility or stability profiles?

  • Answer :

  • Solubility : Compare logP values calculated via HPLC retention times vs. computational models (e.g., ChemAxon). Test under varying pH conditions (e.g., PBS buffer vs. simulated gastric fluid).
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) and track degradation products via LC-MS. Discrepancies may arise from polymorphic forms; use powder X-ray diffraction (PXRD) to identify crystalline vs. amorphous states .

Methodological Resources

  • Synthetic Protocols : (reflux conditions), (catalyst optimization).
  • Theoretical Frameworks : (linking hypotheses to biological mechanisms), (integrating proteomics with kinetic models).
  • Analytical Tools : (HPLC/MS), (recrystallization protocols).

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.